molecular formula C12H18ClNO2 B2847558 2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide CAS No. 2411198-91-7

2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide

Cat. No.: B2847558
CAS No.: 2411198-91-7
M. Wt: 243.73
InChI Key: KBFSKXRGMAUZAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide typically involves the following steps:

  • Furan Derivative Preparation: : The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

  • Chlorination: : The furan derivative is then chlorinated to introduce the chlorine atom at the desired position.

  • Amide Formation: : The final step involves the reaction of the chlorinated furan derivative with an appropriate amine under conditions that promote amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: : The compound can be reduced to remove the chlorine atom or modify the amide group.

  • Substitution: : The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as hydroxide (OH⁻) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Chloro-substituted amides or amines.

  • Substitution: : Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and can be studied for potential pharmacological effects.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response.

Comparison with Similar Compounds

2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide can be compared with other similar compounds, such as:

  • Furan-2-carboxylic acid derivatives: : These compounds also contain a furan ring but differ in their functional groups.

  • Chloro-substituted amides: : These compounds have similar structures but may differ in the position of the chlorine atom or the nature of the amide group.

Properties

IUPAC Name

2-chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-8(13)11(15)14-10(12(2,3)4)9-6-5-7-16-9/h5-8,10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFSKXRGMAUZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CO1)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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